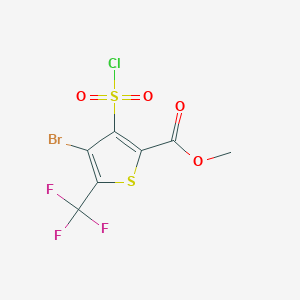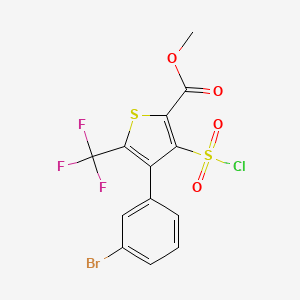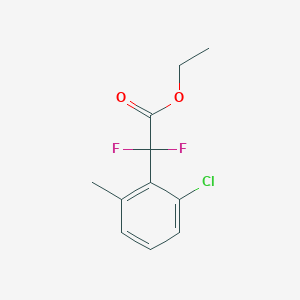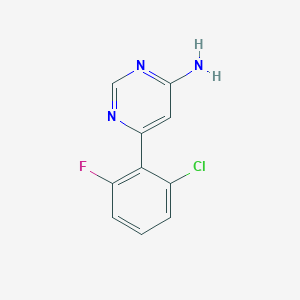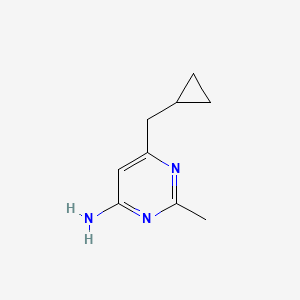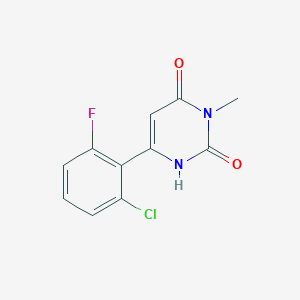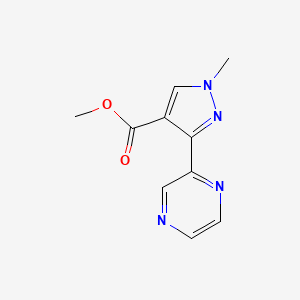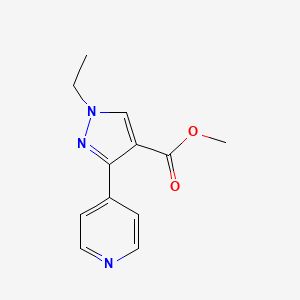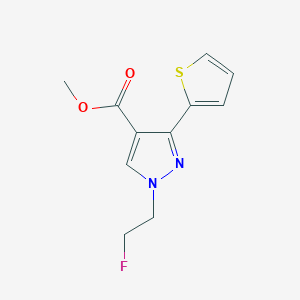
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester. This reaction is often carried out under acidic conditions to facilitate the cyclization process.
Substitution Reactions: : Chlorination and methylation steps are performed to introduce the chlorine and methyl groups at the appropriate positions on the pyrazole ring. These reactions are usually conducted using suitable chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).
Formation of Hydrochloride Salt: : The final step involves the conversion of the amine group into its hydrochloride salt form by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : Substitution reactions at different positions on the pyrazole ring can be achieved using various reagents.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Chlorination can be achieved using thionyl chloride (SOCl₂), while methylation can be performed using methyl iodide (CH₃I).
Oxidation: : Formation of pyrazole-5-one derivatives.
Reduction: : Production of pyrazole-5-amine derivatives.
Substitution: : Generation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of biological systems and pathways.
Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: : It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses.
Comparison with Similar Compounds
4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is compared with other similar pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine and 4-chloro-1-phenyl-1H-pyrazol-5-amine. These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine
4-chloro-1-phenyl-1H-pyrazol-5-amine
5-amino-3-methyl-1-phenylpyrazole
Properties
IUPAC Name |
4-chloro-5-methyl-2-phenylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUJNCWYSMZJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



